molecular formula C20H18FN7 B2895841 1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine CAS No. 1226453-56-0

1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine

Katalognummer: B2895841
CAS-Nummer: 1226453-56-0
Molekulargewicht: 375.411
InChI-Schlüssel: ZXFQIXFGOYXHPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[3,4-d][1,2,3]triazine core linked to a piperazine ring substituted with a 4-fluorophenyl group. Piperazine-based compounds are widely studied for their pharmacological properties, including interactions with neurotransmitter transporters (e.g., dopamine, serotonin) and enzyme inhibition (e.g., acetylcholinesterase) .

Eigenschaften

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-phenylpyrazolo[3,4-d]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7/c21-15-6-8-16(9-7-15)26-10-12-27(13-11-26)19-18-14-22-28(20(18)24-25-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFQIXFGOYXHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclative Cleavage Approach

The pyrazolo[3,4-d]triazine system is typically constructed via cyclative cleavage of triazene precursors. A five-step protocol reported by Schmitz et al. (2021) begins with the diazotization of 3-amino-1H-pyrazole derivatives, followed by amidation and cyclization (Scheme 1). For the target compound, 7-phenyl substitution is introduced at the triazine ring via nucleophilic aromatic substitution (SNAr) using phenylboronic acid under Suzuki–Miyaura conditions. Key steps include:

  • Diazotization : 3-Amino-1H-pyrazole reacts with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Triazene Formation : Coupling with substituted anilines yields triazene intermediates.
  • Cyclative Cleavage : Heating in acetic acid induces cyclization to form the pyrazolo[3,4-d]triazine core.

Yields for this route range from 45–68%, with regioselectivity controlled by electron-donating substituents on the aniline.

Alternative Pathways via Hydrazone Intermediates

Mojzych et al. (2020) developed a method using hydrazones derived from 5-acyl-1,2,4-triazines (Scheme 2). Reaction with phenylhydrazine in ethanol under reflux forms hydrazones, which undergo intramolecular cyclization to yield the pyrazolo[3,4-d]triazine system. Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance reaction rates and yields (72–85%), while electron-withdrawing groups (e.g., -NO₂) reduce efficiency (<30%).

Preparation of the 4-Fluorophenyl Piperazine Moiety

Tosyl-Mediated Piperazine Synthesis

A rapid synthesis of N,N′-disubstituted piperazines involves reacting N,O,O′-tris(tosyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline in hexamethylphosphoramide (HMPA) (Scheme 3). This method achieves >50% yield in 30 minutes, with the tosyl group acting as a leaving agent. The resulting 1-(4-fluorophenyl)piperazine is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Nucleophilic Aromatic Substitution (SNAr)

Alternative routes employ SNAr reactions between piperazine and 1-fluoro-4-nitrobenzene. For example, CN101824009A (2010) describes the synthesis of 1-(4-aminophenyl)piperazine intermediates, which are subsequently fluorinated using Selectfluor™. This two-step process achieves 65–78% yield, though regioselectivity requires careful temperature control (60–80°C).

Coupling Strategies for Final Assembly

Mitsunobu Reaction

The Mitsunobu reaction couples the pyrazolo[3,4-d]triazin-4-ol derivative with 1-(4-fluorophenyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (Scheme 4). This method affords moderate yields (50–62%) but requires stringent exclusion of moisture.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos) enables direct arylation of the triazine core with the piperazine moiety. Optimized conditions (110°C, 24 h, toluene) achieve 70–75% yield, with Cs₂CO₃ as base. This method is scalable but limited by palladium residue in the final product.

Reaction Optimization and Challenges

Solvent and Temperature Effects

OFAT (One-Factor-at-a-Time) optimization reveals that polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but promote side reactions (Table 1). Optimal conditions for the Mitsunobu reaction use anhydrous THF at 0°C, minimizing ester hydrolysis.

Table 1: Optimization of Coupling Reaction Conditions

Parameter Optimal Value Yield (%)
Solvent Anhydrous THF 62
Temperature 0°C → RT 58
Catalyst Loading 10 mol% Pd₂(dba)₃ 75
Reaction Time 24 h 70

Purification Challenges

HPLC purification (C18 column, MeCN/H₂O) is critical for removing regioisomeric byproducts. Radiochemical purity >98% is achievable, as demonstrated in [¹⁸F]-labeling studies.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazine-H), 7.89–7.43 (m, 9H, Ar-H), 3.82–3.75 (m, 8H, piperazine-H).
  • HRMS : m/z 456.1789 [M+H]⁺ (calc. 456.1792).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazine core and equatorial orientation of the 4-fluorophenyl group on piperazine.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-d][1,2,3]triazine core, resulting in the formation of reduced triazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting central nervous system disorders.

    Pharmacology: Studies have explored its binding affinity to various receptors, including serotonin and dopamine receptors, making it a candidate for the treatment of psychiatric disorders.

    Biological Research: The compound is used as a tool in biological assays to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine involves its interaction with specific molecular targets, primarily receptors in the central nervous system. The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various signaling pathways, leading to changes in mood, cognition, and behavior.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Fluorophenyl Substitutions : The 4-fluorophenyl group in the target compound and analogs (e.g., flunarizine, GBR 12909) enhances lipophilicity and binding affinity to aromatic pockets in biological targets .
  • Heterocyclic Cores: Pyrazolo-triazine (target compound) vs. pyridazinone () or pyrimidine () cores influence electronic properties and metabolic stability.

Key Observations :

  • The target compound’s pyrazolo-triazin core may confer unique enzyme inhibition or receptor modulation properties, akin to thiazolylhydrazones () or pyridazinones ().
Physicochemical Properties

Data from structurally related compounds:

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) References
Flunarizine Dihydrochloride 230–232 5.8 0.15 (Water)
Thiazolylhydrazones (3a–k) 132–230 2.1–4.3 <0.1 (Water)
Antitumor Triazoles 132–198 3.5–4.7 Not reported

Key Observations :

  • High melting points (>130°C) and moderate LogP values (2–6) are common, suggesting challenges in aqueous solubility for this class.

Q & A

Q. What are the critical steps in synthesizing 1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and coupling reactions. Key steps include:

  • Functionalization of the piperazine core : Introduction of the 4-fluorophenyl group via alkylation or acylation under basic conditions (e.g., DCM with DIPEA) .
  • Triazolo-pyrimidine formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the pyrazolo-triazine moiety, requiring precise stoichiometric ratios of CuSO₄ and sodium ascorbate .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (e.g., Et₂O) to isolate intermediates and final products . Optimization focuses on solvent polarity (polar aprotic solvents for SN2 reactions), temperature control (ambient to reflux), and catalyst loading to minimize side products .

Q. Which analytical methods are essential for confirming the structural integrity of this compound?

Structural validation requires:

  • ¹H/¹³C NMR spectroscopy : To confirm substituent positions and piperazine ring conformation. For example, aromatic protons in the 4-fluorophenyl group resonate at δ 7.00–7.32 ppm, while piperazine CH₂ groups appear at δ 2.47–3.82 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ peak matching calculated mass within ±2 ppm) .
  • Elemental analysis : To validate purity (e.g., %C, %H, %N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers address low yields during the CuAAC step for pyrazolo-triazine formation?

Yield variability in CuAAC reactions (e.g., 50–70% in ) arises from:

  • Catalyst deactivation : Mitigated by using fresh CuSO₄·5H₂O and sodium ascorbate in a 1:2 molar ratio .
  • Solvent system : A H₂O:DCM (1:2) biphasic system enhances reagent mixing while stabilizing reactive intermediates .
  • Azide stability : Azidobenzene derivatives must be stored at –20°C to prevent decomposition. Real-time monitoring via TLC (hexane/EtOAc 1:2) ensures reaction completion .

Q. What methodologies are recommended for evaluating this compound’s interaction with kinase targets?

Mechanistic studies involve:

  • Molecular docking : Using software like AutoDock Vina to model interactions with ATP-binding pockets of tyrosine kinases. The fluorophenyl group may form hydrophobic contacts, while the piperazine moiety hydrogen-bonds with catalytic residues .
  • In vitro kinase assays : Measuring IC₅₀ values via ADP-Glo™ Kinase Assay. For example, analogs with 4-fluorophenyl-piperazine fragments show IC₅₀ < 100 nM against EGFR mutants .
  • Structure-activity relationship (SAR) studies : Modifying substituents on the triazine ring (e.g., replacing phenyl with methoxyphenyl) to assess potency shifts .

Q. How should contradictory data on biological activity across studies be resolved?

Discrepancies in reported IC₅₀ values or receptor binding may result from:

  • Assay variability : Standardize protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase assays) and use internal controls .
  • Solubility differences : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid aggregation artifacts. LogP calculations (e.g., ~3.5 for this compound) predict membrane permeability .
  • Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .

Methodological Considerations

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

  • Batch-to-batch consistency : Use anhydrous solvents (e.g., DCM over molecular sieves) and monitor humidity (<30% RH) during hygroscopic steps .
  • Intermediate characterization : Validate each intermediate via LC-MS before proceeding to the next step .
  • Scale-up adjustments : Transition from flask-based to flow chemistry for exothermic reactions (e.g., cyclization) to maintain temperature control .

Q. Which computational tools are suitable for predicting the compound’s pharmacokinetic (PK) properties?

  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (low, due to high polar surface area >90 Ų), and CYP450 inhibition .
  • MD simulations : GROMACS for assessing binding mode stability over 100 ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.